Boc-L-isoleucine methyl ester
Overview
Description
Boc-L-isoleucine methyl ester is a chemical compound with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . It is a derivative of the amino acid isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .
Mechanism of Action
Target of Action
Boc-L-isoleucine methyl ester, also known as BOC-ILE-OME, is primarily used in proteomics research . .
Mode of Action
The compound is used in the synthesis of amino acid methyl esters . It is involved in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters . This transformation is part of the process of peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by BOC-ILE-OME are related to peptide synthesis . The compound plays a role in the esterification of amino acids, which is a crucial step in peptide synthesis .
Result of Action
The primary result of BOC-ILE-OME’s action is the production of amino acid methyl esters . These esters are important intermediates in organic synthesis and have applications in various areas such as peptide synthesis, medicinal chemistry, and the creation of polymer materials .
Action Environment
The action of BOC-ILE-OME is influenced by the reaction conditions. For instance, the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters is facilitated by the use of trimethylchlorosilane (TMSCl) with methanol at room temperature . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-isoleucine methyl ester can be synthesized through the esterification of Boc-L-isoleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the ester . The reaction proceeds as follows:
- Boc-L-isoleucine is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is isolated by removing the solvent and purifying the residue.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Boc-L-isoleucine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Boc-L-isoleucine and methanol.
Deprotection: The Boc group can be removed under acidic conditions to yield L-isoleucine methyl ester.
Peptide Coupling: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Peptide Coupling: Utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products:
Hydrolysis: Boc-L-isoleucine and methanol.
Deprotection: L-isoleucine methyl ester.
Peptide Coupling: Peptides containing Boc-L-isoleucine residues.
Scientific Research Applications
Boc-L-isoleucine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, allowing for the incorporation of isoleucine residues in a protected form.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: Utilized in the development of novel materials, such as peptide-based hydrogels and nanomaterials.
Comparison with Similar Compounds
- Boc-L-leucine methyl ester
- Boc-L-valine methyl ester
- Boc-L-alanine methyl ester
Comparison: Boc-L-isoleucine methyl ester is unique due to the presence of the isoleucine side chain, which contains a branched aliphatic group. This structural feature imparts distinct steric and hydrophobic properties, influencing the behavior of peptides and proteins containing isoleucine residues. Compared to Boc-L-leucine methyl ester and Boc-L-valine methyl ester, this compound offers different conformational flexibility and interaction potential in peptide structures .
Properties
IUPAC Name |
methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYBAAAYDFIEQ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472919 | |
Record name | Boc-L-isoleucine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-01-8 | |
Record name | Boc-L-isoleucine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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